TERN-101 - 1103500-20-4

TERN-101

Catalog Number: EVT-273939
CAS Number: 1103500-20-4
Molecular Formula: C28H27Cl2N3O4
Molecular Weight: 540.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TERN-101, also known as TERN-101 or 1H-Indole-3-carboxylic acid, 6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]-1-piperidinyl]-1-methyl-, is a potent and selective agonist of the farnesoid X receptor (FXR). [] FXR belongs to the nuclear receptor superfamily and plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. [] TERN-101 is being investigated for its potential in treating nonalcoholic steatohepatitis (NASH) due to its ability to reduce liver steatosis, inflammation, ballooning, and fibrosis. [, ]

Future Directions
  • Clinical Trials: Further clinical trials are crucial to fully evaluate the safety and efficacy of TERN-101 in treating NASH and dyslipidemia. [] This includes determining optimal dosages and assessing long-term effects.

  • Combination Therapies: Continued exploration of TERN-101 in combination with other therapeutic agents, such as statins, CCR2 inhibitors, and ACC inhibitors, is crucial to optimize treatment strategies for NASH. []

  • Patient Subgroups: Identifying specific patient populations that may benefit most from TERN-101 treatment, based on genetic or disease-specific factors, could personalize treatment approaches. []

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

Compound Description: LY2562175 is a potent and selective farnesoid X receptor (FXR) agonist. [] It effectively lowers LDL cholesterol and triglycerides while increasing HDL cholesterol in preclinical models. [] LY2562175 demonstrates robust lipid-modulating properties. []

EDP305

Compound Description: EDP305 is an FXR agonist that has undergone phase 2 and phase 3 clinical trials for treating nonalcoholic steatohepatitis (NASH). []

Tropifexor

Compound Description: Tropifexor is another FXR agonist that has progressed through phase 2 and phase 3 clinical trials for NASH treatment. []

Cilofexor

Compound Description: Cilofexor is an FXR agonist that has been evaluated in phase 2 and phase 3 clinical trials for NASH. []

Relevance to TERN-101: Both Cilofexor and TERN-101 are FXR agonists investigated for their therapeutic benefits in NASH. [, ] They share the same drug target, but their specific chemical structures and potential advantages or disadvantages may vary.

Nidufexor

Compound Description: Nidufexor represents an FXR agonist that has undergone evaluation in phase 2 and phase 3 clinical trials for NASH. []

Relevance to TERN-101: Nidufexor and TERN-101 are FXR agonists studied for their potential in treating NASH. [, ] They belong to the same class of drugs targeting FXR, but their specific chemical structures and potential clinical outcomes may differ.

Px-104

Compound Description: Px-104 is an FXR agonist evaluated in clinical trials for NASH. []

Relevance to TERN-101: Both Px-104 and TERN-101 are FXR agonists investigated for their therapeutic potential in NASH. [, ] They share the same drug target, but their specific chemical structures and potential side effects might vary.

EYP001

Compound Description: EYP001 is an FXR agonist that has been studied in clinical trials for NASH. []

Relevance to TERN-101: Similar to TERN-101, EYP001 is an FXR agonist investigated for its efficacy in treating NASH. [, ] They belong to the same drug class, targeting FXR, but their specific chemical structures and potential clinical benefits may differ.

MET409

Compound Description: MET409 is an FXR agonist that has been evaluated in clinical trials for NASH. []

Relevance to TERN-101: Both MET409 and TERN-101 are FXR agonists investigated as potential treatments for NASH. [, ] They share the same drug target but may have different chemical structures and pharmacological properties.

7α-hydroxy-4-cholesten-3-one (C4)

Compound Description: 7α-hydroxy-4-cholesten-3-one (C4) is an endogenous bile acid precursor and a biomarker of FXR activity. []

Relevance to TERN-101: TERN-101's engagement with FXR in the liver is demonstrated by a decrease in serum C4 levels. [] This indicates that TERN-101, as an FXR agonist, effectively modulates bile acid synthesis, a key function of FXR.

TERN-501

Compound Description: TERN-501 is a selective agonist of the thyroid hormone receptor beta (THRβ). []

Relevance to TERN-101: Studies have investigated the combination therapy of TERN-501 with TERN-101 for treating NASH. [] The rationale lies in the potential synergistic effects of targeting both THRβ and FXR to improve NASH outcomes.

Synthesis Analysis

The synthesis of LY2562175 involves several key steps that integrate various chemical reactions to construct its complex molecular framework. The process typically begins with the preparation of an isoxazole derivative, followed by the introduction of a piperidine moiety.

  1. Starting Materials: The synthesis utilizes commercially available precursors, including dichlorophenyl isoxazole and piperidine derivatives.
  2. Reactions:
    • Formation of Isoxazole: The initial step often involves cyclization reactions to form the isoxazole ring.
    • Piperidine Linkage: Subsequent reactions introduce the piperidine structure through nucleophilic substitution or coupling reactions.
  3. Purification: The final product is purified using chromatography techniques to ensure high purity suitable for biological evaluation.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity, although specific details may vary across different synthetic routes reported in the literature .

Molecular Structure Analysis

The molecular formula of LY2562175 is C28H27Cl2N3O4C_{28}H_{27}Cl_{2}N_{3}O_{4}, with a molecular weight of approximately 510.43 g/mol. The compound features a complex structure characterized by:

  • Isoxazole Ring: A five-membered heterocyclic ring that contributes to its biological activity.
  • Piperidine Moiety: Enhances solubility and bioavailability.
  • Chlorine Substituents: Two chlorine atoms are strategically placed on the phenyl ring, influencing the compound's lipophilicity and receptor binding affinity.

The three-dimensional conformation of LY2562175 has been analyzed using techniques like X-ray crystallography and molecular modeling, revealing a helical arrangement that is typical for nuclear receptor ligands .

Chemical Reactions Analysis

LY2562175 participates in several chemical reactions primarily related to its interaction with FXR:

  1. Binding Interactions: The compound forms hydrogen bonds and hydrophobic interactions with specific amino acid residues in the ligand-binding domain of FXR. Notably, interactions with residues such as Arg331 and His447 are crucial for its agonistic activity.
  2. Metabolic Reactions: In vivo studies indicate that LY2562175 undergoes metabolic transformations that may include oxidation or conjugation, affecting its pharmacokinetic properties.

The efficacy of LY2562175 as an FXR agonist has been demonstrated through various biochemical assays that measure its ability to modulate downstream signaling pathways associated with lipid metabolism .

Mechanism of Action

LY2562175 functions as a partial agonist of FXR, which means it activates the receptor but does not elicit a full response compared to full agonists. The mechanism involves:

  1. Receptor Activation: Upon binding to FXR, LY2562175 induces conformational changes in the receptor that facilitate the recruitment of coactivators necessary for transcriptional activation of target genes involved in bile acid synthesis and lipid metabolism.
  2. Modulation of Gene Expression: The activation leads to increased expression of genes such as small heterodimer partner (SHP) and decreased expression of cytochrome P450 7A1 (CYP7A1), which are markers for FXR activity.

This dual action allows LY2562175 to effectively regulate lipid levels in plasma by lowering low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels .

Physical and Chemical Properties Analysis

LY2562175 exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents but limited aqueous solubility, which may affect its bioavailability.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Lipophilicity: The presence of chlorine substituents enhances its lipophilicity, contributing to effective membrane permeability.

These properties are critical for its pharmacological efficacy and influence formulation strategies for drug delivery .

Applications

The primary applications of LY2562175 include:

  • Treatment of Nonalcoholic Steatohepatitis: Clinical trials have indicated its potential efficacy in improving liver function markers in patients with this condition.
  • Management of Dyslipidemias: Its lipid-modulating properties make it a candidate for treating disorders characterized by abnormal lipid levels.
  • Research Tool: As a selective FXR agonist, LY2562175 serves as an important tool for studying FXR biology and developing new therapeutic strategies targeting metabolic diseases.
Molecular Pharmacology of LY2562175 as a Farnesoid X Receptor (FXR) Agonist

Structural Determinants of FXR Selectivity and Binding Affinity

LY2562175 (TERN-101) is a trisubstituted isoxazole derivative belonging to the class of non-bile acid synthetic FXR agonists. Its molecular design optimizes interactions with the FXR ligand-binding domain (LBD), particularly through:

  • Isoxazole Core: Serves as a hydrophobic scaffold that positions substituents for optimal contact with the LBD’s hydrophobic pocket. The 3,5-dichloropyridin-4-yl group at the R3 position enhances electrostatic complementarity [2] [4].
  • Electronegative Components: A carboxylic acid group at the terminal end forms a salt bridge with Arg331 (helix H5), mimicking bile acid interactions. This is critical for stabilizing the active conformation of helix H12 [2] [3].
  • Hydrophobic Extensions: Cyclopropyl and aryl groups (e.g., trifluoromethylquinoline) occupy a subpocket lined by residues Leu287, Met290, Ala291, His294, and Val297 (helix H3), enhancing binding affinity through van der Waals interactions [2] [4].

3D-QSAR studies reveal that LY2562175’s potency depends on:

  • Hydrophobicity at the R2 position (e.g., cyclopropyl).
  • Electronegativity at R3 (e.g., dichloropyridine) [2].Molecular dynamics simulations confirm that these groups reduce conformational flexibility in the LBD, particularly stabilizing loops H1/H2 and H5/H6, which are essential for high-affinity binding [2] [6].

Table 1: Key Structural Features of LY2562175 and Their Role in FXR Binding

Structural RegionChemical GroupInteraction with FXR LBDFunctional Role
CoreIsoxazoleEdge-to-face stacking with Trp469 (H12)Stabilizes AF-2 domain
R1CyclopropylHydrophobic contact with Leu287, Met290 (H3)Enhances binding affinity
R23,5-Dichloropyridin-4-ylElectrostatic interaction with His447Mediates salt bridge formation
Terminal groupCarboxylic acidSalt bridge with Arg331 (H5)Facilitates coactivator recruitment

Mechanisms of Transcriptional Activation via FXR-Dependent Pathways

LY2562175 activates FXR-dependent transcription through allosteric reorganization of the LBD:

  • H12 Repositioning: Ligand binding induces a 180° rotation of helix H12, creating a hydrophobic cleft for coactivator recruitment. This "charge clamp" is stabilized by π-cation interactions between His444 (H11) and Trp466 (H12) [3] [8].
  • Heterodimerization with RXR: Activated FXR-RXR heterodimers bind to FXREs (FXR response elements) in target genes, including:
  • SHP (Small Heterodimer Partner): Represses CYP7A1, the rate-limiting enzyme in bile acid synthesis.
  • FGF19: Enterokine that suppresses hepatic bile acid production [3] [5].
  • Epigenetic Modulation: LY2562175 enhances histone acetylation at SHP promoters via recruitment of p300/CBP coactivators, amplifying transcriptional output [8].

In vivo, this translates to:

  • 94–99% suppression of CYP7A1 mRNA in murine models.
  • 19-fold induction of FGF15/19 (murine/human ortholog) [4] [5].

Comparative Efficacy of LY2562175 Relative to Canonical FXR Agonists

LY2562175 demonstrates superior pharmacokinetic and pharmacodynamic properties versus steroidal and non-steroidal FXR agonists:

Table 2: Efficacy Comparison of LY2562175 with Reference FXR Agonists

AgonistEC₅₀ (nM)*FXR Transactivation (% max)CYP7A1 SuppressionFGF19 Induction
LY25621757.1–10.5100%94–99%18–19-fold
GW4064 (reference)10–22785–90%70–85%5–10-fold
Obeticholic acid99100%90–95%10–15-fold

*Data from cell-based luciferase assays (FXR Gal4 system) and murine PK/PD models [2] [3] [4].

Key distinctions:

  • Enhanced Metabolic Stability: Unlike GW4064 (t₁/₂ = 19 min in human liver microsomes), LY2562175’s spirocyclic linker (azaspiro[3.5]nonene) reduces oxidative metabolism, extending half-life (t₁/₂ = 51 min) [4].
  • Reduced Off-Target Effects: Unlike obeticholic acid (OCA), LY2562175 shows no activation of TGR5, minimizing pruritus risk [5] [7].3D-QSAR models attribute its potency to optimized steric/electrostatic fields (CoMFA q² = 0.664; CoMSIA q² = 0.706) [2].

Role of Coactivator Recruitment (e.g., SRC-1) in LY2562175-Mediated FXR Activation

Coactivator recruitment is the linchpin of LY2562175’s transcriptional efficacy:

  • SRC-1 (Steroid Receptor Coactivator-1): Binds the FXR AF-2 domain via LXXLL motifs. LY2562175 enhances SRC-1 recruitment by 23.3 ± 2.4 nM in AlphaScreen assays, outperforming GW4064 (EC₅₀ = 227 nM) [2] [3].
  • Allosteric Drivers: Salt bridges with Arg331 and hydrogen bonds with His447 rigidify H12, deepening the SRC-1 binding groove. Per-residue energy decomposition confirms His447 and Arg331 contribute >50% of total binding energy [2] [6].
  • Competitive Advantage: Molecular dynamics (500 ns simulations) show LY2562175 stabilizes FXR-SRC-1 complexes with ~2 kcal/mol lower binding free energy (MM-GBSA) than GW4064, due to reduced conformational entropy in loops H1/H2 and H5/H6 [6].

This mechanistic profile underpins LY2562175’s clinical potential for NASH, where it modulates fibrotic and metabolic genes without bile acid-like side effects [2] [4].

Properties

CAS Number

1103500-20-4

Product Name

LY2562175

IUPAC Name

6-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]piperidin-1-yl]-1-methylindole-3-carboxylic acid

Molecular Formula

C28H27Cl2N3O4

Molecular Weight

540.4 g/mol

InChI

InChI=1S/C28H27Cl2N3O4/c1-32-14-20(28(34)35)19-8-7-17(13-24(19)32)33-11-9-18(10-12-33)36-15-21-26(31-37-27(21)16-5-6-16)25-22(29)3-2-4-23(25)30/h2-4,7-8,13-14,16,18H,5-6,9-12,15H2,1H3,(H,34,35)

InChI Key

RPVDFHPBGBMWID-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C1C=C(C=C2)N3CCC(CC3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

6-(4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)N3CCC(CC3)OCC4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C6CC6)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.